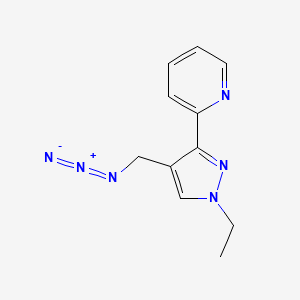

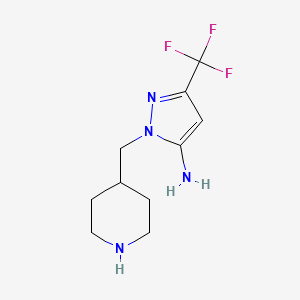

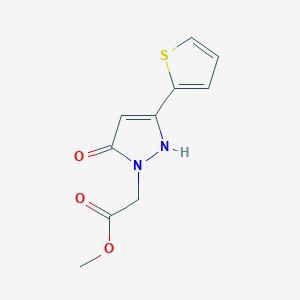

![molecular formula C9H11N3 B1492882 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-03-6](/img/structure/B1492882.png)

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N5 . It is a type of imidazo[1,2-b]pyrazole, which is a class of compounds that have attracted attention due to their diverse and useful bioactivities .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles involves a variety of methods. One approach involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Molecular Structure Analysis

The molecular structure of “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” includes a cyclopropyl group attached to the 6-position of the imidazo[1,2-b]pyrazole core, and a methyl group attached to the 1-position .

Chemical Reactions Analysis

The chemical reactions involving “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” can include selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Physical And Chemical Properties Analysis

The molecular weight of “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is 203.24 g/mol .

Applications De Recherche Scientifique

Pharmacology

In pharmacology, “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” derivatives are explored for their potential therapeutic effects. Imidazole compounds, which include this chemical structure, have been reported to exhibit a wide range of biological activities. These activities include antibacterial, antitumor, antidiabetic, and anti-inflammatory effects . The compound’s ability to interact with various biological pathways makes it a valuable candidate for drug development and the study of disease mechanisms.

Agriculture

The imidazole ring, a component of “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is known for its role in agrochemicals. It can be used to develop new pesticides and herbicides due to its bioactive properties. The compound’s derivatives may offer solutions to combat plant diseases and pests, contributing to increased agricultural productivity .

Biochemistry

In biochemistry, the compound serves as a scaffold for synthesizing analogs and derivatives that can mimic or interfere with natural biochemical processes. This is particularly useful in the study of enzymes, receptors, and other proteins where imidazole rings are often key components of the active sites or interaction domains .

Environmental Science

“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” and its derivatives could be used in environmental science to develop sensors and assays for detecting pollutants and toxins. The compound’s reactivity with various environmental factors can be harnessed to monitor ecosystem health and the presence of hazardous substances .

Analytical Chemistry

In analytical chemistry, the compound can be used as a reagent or a building block for creating complex molecules designed for specific detection and quantification tasks. Its structural properties allow for selective reactions that are beneficial in chromatography, spectrometry, and other analytical techniques .

Medicine

The compound’s derivatives are being studied for their solubility and potential as drug candidates. For instance, they have been used to create isosteres of known drugs, which can lead to medications with improved solubility and better pharmacokinetic profiles .

Synthetic Chemistry

“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a versatile compound in synthetic chemistry, used to create a variety of complex molecules. Its reactivity allows chemists to introduce various functional groups, creating a diverse array of chemical entities for further research and development .

Orientations Futures

The future directions for “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its bioactivities and potential applications. For instance, it could be interesting to investigate its solubility in aqueous media, as a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole has been shown to result in significantly improved solubility .

Propriétés

IUPAC Name |

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-11-4-5-12-9(11)6-8(10-12)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYMSYUSWDVYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=CC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

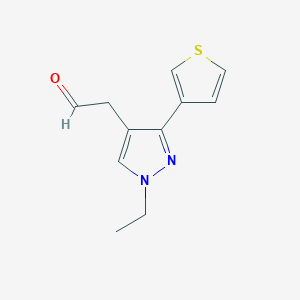

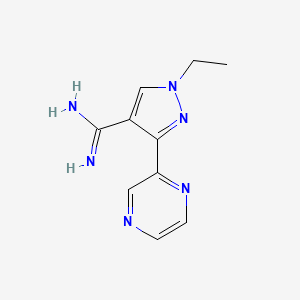

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)

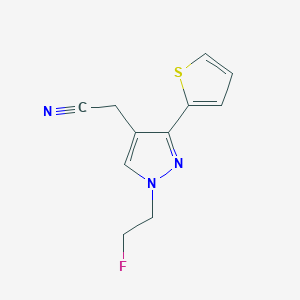

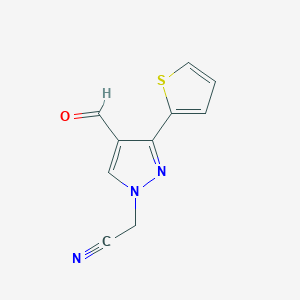

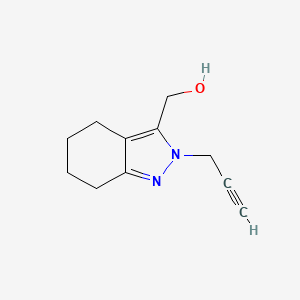

![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)

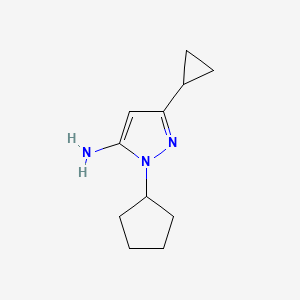

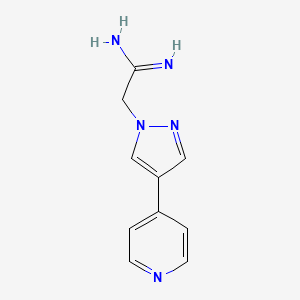

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)